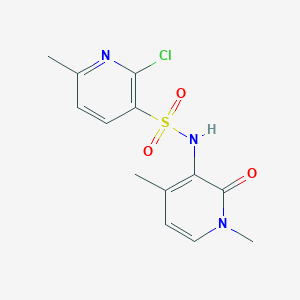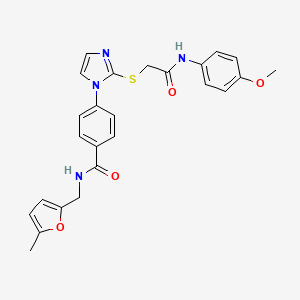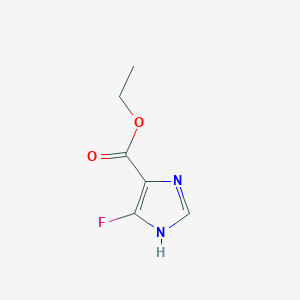
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl group, and the naphthamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the pyridazine ring, the phenyl group, and the naphthamide group .科学的研究の応用
Heterocyclic Chemistry and Synthetic Applications
Research on compounds structurally related to "N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide" often focuses on the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the synthesis of pyridazin-3-one derivatives and their utility in creating fused azines demonstrates the importance of such compounds in medicinal chemistry and drug design (Ibrahim & Behbehani, 2014). Similarly, the development of new pyridine and fused pyridine derivatives, as explored by Al-Issa (2012), underscores the versatility of these compounds in synthesizing complex molecules with potential therapeutic applications (Al-Issa, 2012).
Applications in Histochemical Techniques
The utility of complex naphthols in histochemical techniques for demonstrating tissue oxidase activity highlights the relevance of naphthamide derivatives in biological studies and diagnostics. The development of new histochemical reagents based on these compounds could enhance the visualization and study of enzymatic activities in tissues, potentially leading to advances in understanding cellular processes and diseases (Burstone, 1959).
Antimicrobial Activity
Compounds structurally related to naphthamides have been investigated for their antimicrobial properties. Research on triazolino[4,3-a]pyrimidines and arylazothiazoles, derived from naphthyl and phenyl dihydropyrimidines, demonstrates the potential of naphthamide analogs in developing new antimicrobial agents. Such studies are crucial in the ongoing search for novel treatments against resistant bacterial strains (Abdelhamid et al., 2008).
Material Science and Catalysis
In material science and catalysis, the synthesis of Ru complexes for water oxidation, utilizing ligands related to naphthyridyl groups, showcases the application of naphthamide derivatives in creating efficient catalytic systems. Such research is pivotal for advancements in sustainable energy production, particularly in developing new methods for water splitting and oxygen evolution (Zong et al., 2005).
作用機序
Without specific information on the use of this compound, it’s difficult to speculate on its mechanism of action. If it’s used as a drug, for example, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling it.
将来の方向性
特性
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)13-12-20(24-25)16-8-4-9-17(14-16)23-22(27)19-11-5-7-15-6-2-3-10-18(15)19/h2-14H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUYNVOARPJSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)
![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)
![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)
![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)


![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)
